molecular formula C18H19NO2 B1293286 4-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898777-40-7

4-Azetidinomethyl-4'-methoxybenzophenone

Cat. No.: B1293286
CAS No.: 898777-40-7
M. Wt: 281.3 g/mol
InChI Key: FWUILFYUEVLYKD-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-methoxybenzophenone is a benzophenone derivative featuring a methoxy group at the 4'-position and an azetidinomethyl moiety (a four-membered azetidine ring attached via a methyl group) at the 4-position. Benzophenones are widely studied for their roles in pharmaceuticals, UV absorption, and catalysis.

Potential Applications:

  • Pharmaceuticals: Azetidinone derivatives are known for antimicrobial and anti-inflammatory activities .
  • Photocatalysis: Methoxy-substituted benzophenones like 4,4′-dimethoxybenzophenone exhibit high catalytic efficiency in synthetic reactions .
  • UV Absorption: Analogous compounds, such as 2-hydroxy-4-methoxybenzophenone, are industrial UV absorbers .

Friedel-Crafts acylation to form the benzophenone core, as seen in halogenated analogs .

Azetidine ring incorporation using methods similar to those for 2-azetidinone derivatives, such as cyclization or nucleophilic substitution .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUILFYUEVLYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642788
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-40-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
4-Azetidinomethyl-4'-methoxybenzophenone Azetidinomethyl (4), Methoxy (4') C₁₈H₁₉NO₂* 289.35* Inferred: Anti-inflammatory, catalytic -
4,4′-Dimethoxybenzophenone Methoxy (4,4') C₁₅H₁₄O₃ 242.27 Photocatalyst (60% yield in synthesis)
4-Chloro-4’-methoxybenzophenone Chloro (4), Methoxy (4') C₁₄H₁₁ClO₂ 246.69 UV absorption studies in polar/non-polar solvents
3-Bromo-4'-methoxybenzophenone Bromo (3), Methoxy (4') C₁₄H₁₁BrO₂ 291.14 Research chemical; synthetic intermediate
2-Azetidinone derivatives Azetidinone ring Varies Varies Antimicrobial agents, intermediates

*Calculated based on standard molecular formulas.

Table 3: Physicochemical Properties

Compound Name UV Absorption (λmax) Solubility Stability
4-Chloro-4’-methoxybenzophenone Shifted due to Cl substituent Low in polar solvents Stable under standard conditions
4,4′-Dimethoxybenzophenone Enhanced π→π* transitions Soluble in ethanol, acetone Stable; used in photocatalysis
Target Compound (Inferred) Potential n→π* suppression due to azetidinomethyl Likely moderate in organic solvents Requires empirical testing

Key Findings and Implications

Substituent Effects: Methoxy Groups: Enhance electron donation, improving photocatalytic activity and COX inhibition . Halogens (Cl, Br): Increase molecular weight and polarity, affecting solubility and UV characteristics .

Research Gaps: Empirical data on the target compound’s synthesis, stability, and toxicity are lacking. Comparative studies on azetidinomethyl vs. other substituents (e.g., halogen, hydroxyl) are needed.

Test photocatalytic efficiency relative to 4,4′-dimethoxybenzophenone .

Biological Activity

4-Azetidinomethyl-4'-methoxybenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy group attached to a benzophenone moiety with an azetidine ring. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest the compound has significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Investigations have shown potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
  • Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular processes.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity affecting metabolism

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic processes within cells.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, the compound can trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study tested the compound against various bacterial strains, demonstrating significant inhibitory effects on both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Current findings suggest:

  • Low Acute Toxicity : Initial toxicity studies indicate low acute toxicity in animal models at therapeutic doses.
  • Potential Side Effects : Long-term exposure studies are necessary to assess chronic toxicity and any potential side effects associated with prolonged use.

Q & A

Q. What are the standard synthetic routes for 4-Azetidinomethyl-4'-methoxybenzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions. Key parameters include:
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) for improved solubility .
  • Temperature : 80–90°C for efficient acylation, as seen in related benzophenone derivatives .
  • Catalysts : Anhydrous AlCl₃ for Friedel-Crafts reactions .
  • Purification : Recrystallization from ethanol or ether to achieve >98% purity .
    Example protocol: Reflux equimolar substrates in THF with AlCl₃ for 4–6 hours, followed by acid quenching and solvent removal .

Q. How can basic spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for signals at δ 3.8–4.0 ppm (methoxy group) and δ 7.2–8.1 ppm (aromatic protons). Azetidine protons appear as multiplet peaks at δ 2.5–3.5 ppm .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₇H₁₇NO₂) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Avoid prolonged exposure to UV light, as benzophenones can undergo photodegradation .

Advanced Research Questions

Q. How can conflicting data on reaction yields for similar benzophenones be resolved?

  • Methodological Answer :
  • Controlled Replicates : Perform triplicate reactions under identical conditions (solvent, temperature, catalyst loading).
  • Analytical Cross-Check : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify byproducts .
  • Parameter Sensitivity Analysis : Vary one parameter (e.g., solvent polarity) while holding others constant to isolate yield discrepancies .

Q. What advanced techniques (e.g., X-ray crystallography, computational modeling) elucidate the 3D structure and electronic properties?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Analyze dihedral angles (e.g., ~57° between aromatic rings in analogs) and hydrogen-bonding networks .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to predict HOMO-LUMO gaps and electrostatic potential surfaces .
  • SC-XRD Data : Compare bond lengths (e.g., C=O at 1.21 Å) and torsion angles with analogous structures .

Q. How can the compound’s biological activity (e.g., antimicrobial, anticancer) be systematically evaluated?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
  • Mechanistic Studies : Fluorescence-based DNA intercalation assays or flow cytometry for apoptosis detection .

Q. What strategies improve the compound’s photostability for material science applications?

  • Methodological Answer :
  • UV Absorber Blending : Co-formulate with 2,2'-dihydroxy-4-methoxybenzophenone (UV-24) to enhance UV-A/UV-B resistance .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to reduce photodegradation rates .

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